3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Description
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a bicyclic heterocyclic compound characterized by a fused pyrazole-dione core substituted with phenyl groups at positions 3 and 4. Its structure combines aromatic rigidity with polar lactam functionalities, making it a versatile scaffold in materials science, medicinal chemistry, and organic synthesis.
Properties
CAS No. |
919533-31-6 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1,7-diphenylpyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-16(12-18(22)20(17)19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OCAJDZHJXZXHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3N2C(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acylation
One effective route involves the acylation of 3,5-diphenylpyrazole as follows:
Reagents :
- 3,5-Diphenylpyrazole (1.0 g)
- Sodium hydride (0.12 g)
- 2-Chloro-1,10-phenanthroline (1.07 g)
- Dimethylformamide (50 mL)
-
- Under nitrogen atmosphere, dissolve sodium hydride in dimethylformamide.
- Add 3,5-diphenylpyrazole and stir for several minutes.
- Slowly introduce 2-chloro-1,10-phenanthroline while maintaining stirring.
- Reflux the mixture for 72 hours.
- After cooling, pour into cold water to precipitate the product.
- Filter and recrystallize from ethanol.
Yield : Approximately 62.5%.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its efficiency and reduced reaction times:
Reagents : Similar to those used in traditional methods.
-
- Mix reagents in a microwave-compatible vessel.
- Heat under controlled microwave conditions (e.g., 120 °C for a few minutes).
- Monitor reaction progress using thin-layer chromatography (TLC).
- Quench and isolate the product through filtration and recrystallization.
This method can significantly reduce reaction time and improve yields compared to conventional heating methods.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Traditional Acylation | Reflux for 72 hours under nitrogen | 62.5 | Established method with good reproducibility |
| Microwave-Assisted Synthesis | Short heating time (5–8 min at 120 °C) | Higher | Faster reaction time and potentially higher yields |
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is its antimicrobial properties . Research has shown that derivatives of pyrazolo compounds exhibit significant effectiveness against various pathogens.
- Case Study : A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against standard strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain derivatives showed high inhibition potency compared to standard antibiotics. For instance, compounds with specific functional groups demonstrated enhanced activity against methicillin-resistant strains .
| Compound | Pathogen Targeted | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 7 | Pseudomonas aeruginosa | 20 | 0.5 |
| Compound 8 | Staphylococcus aureus | 18 | 0.25 |
| Compound 12 | Klebsiella pneumoniae | 22 | 0.75 |
Anticancer Properties
This compound has also been investigated for its anticancer properties . The compound serves as a molecular scaffold for the development of growth-inhibitory agents.
- Case Study : A study synthesized various analogs of pyrazolo compounds and evaluated their cytotoxicity against several cancer cell lines including A549 and HT-29. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | HT-29 | 10 |
| Compound C | MKN-45 | 12 |
Synthesis and Chemical Properties
The synthesis of this compound typically involves the condensation of dibenzoylmethane with thiosemicarbazide under acidic conditions. This method allows for the production of high yields with favorable purity levels.
Synthesis Methodology
- Reagents : Dibenzoylmethane and thiosemicarbazide.
- Solvent : Acetic acid.
- Conditions : Conventional heating is applied to facilitate the reaction.
This synthetic route has been optimized for scalability and efficiency in laboratory settings.
Material Science Applications
The unique properties of pyrazolo compounds extend beyond biological applications into material science. Their ability to form complexes with metals has led to their use in developing new materials with enhanced properties.
Case Study on Coordination Chemistry
Research indicates that pyrazolo derivatives can act as ligands in coordination chemistry, forming stable complexes with transition metals. These complexes have potential applications in catalysis and sensor technology.
| Metal Ion | Ligand Used | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Pyrazolo Ligand A | 4.5 |
| Ni(II) | Pyrazolo Ligand B | 5.0 |
Mechanism of Action
The mechanism by which 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 2,3,5,6-Tetramethyl-pyrazolo[1,2-α]pyrazole-1,7-dione
This compound (CIL, 2025) shares the pyrazolo[1,2-a]pyrazole-dione core but differs in substituents: methyl groups occupy positions 2, 3, 5, and 6, replacing the phenyl groups in the target compound. Key comparisons include:
In contrast, the tetramethyl derivative’s compact structure enhances solubility and volatility, making it suitable for isotopic labeling in analytical chemistry .
2.1.2 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives Compounds 7a and 7b (Molecules, 2012) are structurally distinct, featuring a pyrazole ring fused to a thiophene-carboxamide system. Unlike the fused dione core in the target compound, these derivatives prioritize hydrogen-bonding motifs (amino, hydroxy) for biological activity. Their synthesis involves sulfur-mediated cyclization, contrasting with the lactam-forming pathways typical of pyrazolo-pyrazole-diones .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The dione moiety in both compounds imparts electron deficiency, but the 3,5-diphenyl derivative’s aromatic substituents further delocalize electron density, reducing electrophilicity compared to the tetramethyl analogue.
- Thermal Stability : The 3,5-diphenyl derivative exhibits higher thermal stability (decomposition >250°C) due to aromatic rigidity, whereas the tetramethyl analogue may degrade at lower temperatures (~200°C) .
Biological Activity
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties against various diseases, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound demonstrated minimum inhibitory concentration (MIC) values less than 1 μg/mL against these pathogens .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | < 1 |
| Vancomycin-resistant enterococci | < 1 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is attributed to the modulation of signaling pathways involved in inflammation .
Anticancer Potential
The anticancer activity of this compound has been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and lung cancer cells with IC50 values indicating potent activity .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted. It has been shown to inhibit key enzymes involved in bacterial survival and proliferation such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM for these targets . Additionally, the compound's ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent.
Case Studies
A recent study highlighted the efficacy of a series of pyrazole derivatives including this compound in treating infections caused by resistant bacterial strains. The study reported significant reductions in biofilm formation compared to traditional antibiotics such as ciprofloxacin .
Q & A
Basic: What are the key experimental steps for synthesizing 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, and how is purity validated?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted diketones with hydrazine derivatives under controlled conditions. For example, derivatives of pyrazolo-pyrazinediones can be synthesized via refluxing in ethanol with catalytic acid, followed by recrystallization. Purity validation requires:
- Elemental Analysis (EA): Compare calculated vs. observed C, H, and N percentages (e.g., Anal. Calcd: C, 61.65%; H, 4.38%; N, 27.65% vs. Found: C, 61.78%; H, 4.12%; N, 27.45%) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) .
- Chromatographic Techniques: Use HPLC or TLC to ensure no residual reactants.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and aromaticity.
- X-ray Crystallography: Resolve crystal structure and intramolecular interactions.
- Thermogravimetric Analysis (TGA): Assess thermal stability for reaction design .
- UV-Vis Spectroscopy: Monitor electronic transitions relevant to photochemical applications.
Advanced: How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis pathway?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search: Use software like GRRM or Gaussian to map energetically favorable pathways for cyclocondensation .
- Transition State Analysis: Identify rate-limiting steps and modify substituents to lower activation barriers.
- Machine Learning (ML): Train models on existing pyrazolo-pyrazinedione datasets to predict optimal solvents/catalysts .
Example Workflow:
Compute potential energy surfaces for key intermediates.
Validate predictions via small-scale experiments.
Refine computational models iteratively using experimental yields .
Advanced: How should researchers address contradictions between experimental and computational data?
Methodological Answer:
Contradictions often arise from incomplete models or unaccounted experimental variables. Mitigation strategies include:
- Sensitivity Analysis: Vary computational parameters (e.g., solvent effects, basis sets) to test robustness .
- Error Propagation Metrics: Quantify uncertainties in both experimental (e.g., yield ±2%) and computational (e.g., energy ±3 kcal/mol) data .
- Cross-Validation: Compare results across multiple methods (e.g., DFT vs. MP2 for reaction barriers) .
Advanced: What statistical experimental design (DoE) approaches improve reaction yield optimization?
Methodological Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent polarity) to identify significant factors .
- Response Surface Methodology (RSM): Optimize multi-variable interactions (e.g., maximizing yield at 80°C with 5 mol% catalyst).
Example Table:
| Variable | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | +22% |
| Catalyst (mol%) | 2 | 10 | +15% |
| Solvent | Ethanol | DMF | -8% |
| Data derived from a 2^3 factorial design . |
Advanced: How can researchers elucidate the reaction mechanism of electrophilic substitutions in this compound?
Methodological Answer:
Mechanistic studies require:
- Isotopic Labeling: Track substituent positions using deuterated reagents (e.g., D2O in hydrolysis steps).
- Kinetic Isotope Effects (KIE): Compare rates of protio/deutero derivatives to distinguish between SN1/SN2 pathways.
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect transient intermediates .
Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
Scale-up challenges include heat/mass transfer limitations. Address via:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline NMR) to detect deviations .
- Mixing Optimization: Use computational fluid dynamics (CFD) to simulate reactor geometries .
- Quality-by-Design (QbD): Define a design space for critical parameters (e.g., agitation rate ≥500 rpm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
